molecular formula C7H6N2O4 B1267608 3-Amino-5-nitrobenzoic acid CAS No. 618-84-8

3-Amino-5-nitrobenzoic acid

Cat. No.: B1267608
CAS No.: 618-84-8
M. Wt: 182.13 g/mol
InChI Key: ZNVHAQRPXAQKRU-UHFFFAOYSA-N
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Description

3-Amino-5-nitrobenzoic acid is an organic compound with the molecular formula C7H6N2O4 It is a derivative of benzoic acid, characterized by the presence of an amino group at the third position and a nitro group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-5-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of benzoic acid, followed by the reduction of the nitro group to an amino group. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .

Another method involves the nitration of benzaldehyde under specific conditions, which initially converts the aldehyde to the corresponding nitro compound. This intermediate is then oxidized to form this compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group, forming diamino derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro and amino groups influence the reactivity and orientation of the substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Electrophilic reagents such as halogens or sulfonic acids are used under acidic or basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Various substituted benzoic acids depending on the electrophile used.

Scientific Research Applications

3-Amino-5-nitrobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The amino and nitro groups play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions and other organic molecules. These interactions are essential for its biological and chemical activities .

Comparison with Similar Compounds

3-Amino-5-nitrobenzoic acid can be compared with other nitrobenzoic acid derivatives, such as:

  • 2-Amino-5-nitrobenzoic acid
  • 4-Amino-3-nitrobenzoic acid
  • 3-Nitrobenzoic acid

Uniqueness

The unique positioning of the amino and nitro groups in this compound imparts distinct chemical properties, such as specific reactivity patterns and stability. This makes it particularly valuable in applications where precise control over chemical reactions is required .

Properties

IUPAC Name

3-amino-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVHAQRPXAQKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286230
Record name 3-Amino-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618-84-8
Record name 618-84-8
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Record name 3-Amino-5-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-nitrobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 3-Amino-5-nitrobenzoic acid formed during the pyrolysis of the dopamine - 3,5-dinitrobenzoic acid complex?

A1: While the exact mechanism of formation is not fully elucidated in the provided research [], the study suggests that this compound (1) is formed in tiny amounts during the exothermic decomposition of the dopamine (DA) and 3,5-dinitrobenzoic acid (dnba) cocrystal (DAċdnba) []. The authors propose that the main reaction pathway involves the elimination of multiple water molecules from the DAċdnba complex, leading to a black solid as the major product []. The formation of 1 might be a result of a side reaction or decomposition pathway involving the nitro groups of dnba. Further research is required to fully understand the reaction mechanism and the factors influencing the formation of 1.

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